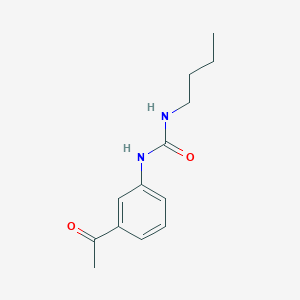

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

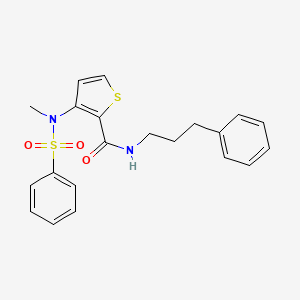

This compound is a complex organic molecule that contains an indole group, a thiazolidinone group, and a dichlorobenzamide group . Indole is a common structure in many natural compounds and pharmaceuticals, known for its diverse biological activities . Thiazolidinones are also well-known in medicinal chemistry for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system present in the indole and thiazolidinone groups. The dichlorobenzamide group might add some steric hindrance .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .科学的研究の応用

Synthesis and Potential as GSK-3 Inhibitors

A study by Kamila and Biehl (2012) discusses the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which are closely related to the compound . These derivatives were synthesized as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) explored novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects. Their research indicated that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).

Potential as Anticancer Agents

Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, including compounds structurally similar to the one , and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Their findings indicated significant anticancer potential for some of these analogs (Penthala, Reddy & Crooks, 2011).

Crystal Structure and Bioactivities

Liu, Shao-hua, and colleagues (2013) conducted a study on a compound similar to the one of interest, focusing on its crystal structure, bioactivities, and potential applications in insecticidal, fungicidal, and anticancer activities (Liu et al., 2013).

HIV-1 and JSP-1 Inhibitors

Kamila, Ankati, and Biehl (2011) researched the synthesis of Rhodanine derivatives as potential inhibitors of HIV-1 and JSP-1, suggesting a role in antiviral therapy (Kamila, Ankati & Biehl, 2011).

Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity

Smelcerovic et al. (2015) examined the xanthine oxidase inhibitory properties and anti-inflammatory activities of thiazol-4-ones, related to the compound . These properties suggest potential applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Solid Fluorescent Chemosensors

Lin et al. (2016) explored the use of thiazolone-based zinc complexes as solid fluorescent chemosensors for acid/base and toluene detection, indicating applications in environmental monitoring and luminescent materials (Lin et al., 2016).

Antimicrobial Activity

Horishny and colleagues (2022) synthesized 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives and evaluated their antimicrobial activity, suggesting potential applications in combating infectious diseases (Horishny et al., 2022).

作用機序

Target of action

Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its structure. Generally, they interact with their targets through covalent bonds, leading to changes in the target’s function .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary greatly. Factors such as the compound’s structure, the route of administration, and the patient’s physiology can all impact bioavailability .

Result of action

The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, gene expression, and metabolic processes, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORGJWJHKGCWRS-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2715420.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)

![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)

![1'-(3-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2715428.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)

![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2715442.png)